
(1S,2S 5S)-tert-Butyl Edoxaban
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,5S)-tert-Butyl Edoxaban is a stereoisomer of Edoxaban, a well-known anticoagulant used to prevent and treat blood clots. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. Edoxaban itself is a direct factor Xa inhibitor, which means it works by blocking the activity of factor Xa, an enzyme involved in blood clotting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S)-tert-Butyl Edoxaban involves several steps, including the formation of the core structure and the introduction of the tert-butyl group. The process typically starts with the preparation of the core structure through a series of condensation and cyclization reactions. The tert-butyl group is then introduced using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of (1S,2S,5S)-tert-Butyl Edoxaban follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1.1. Coupling Reaction with 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid
A pivotal step involves coupling (1S,2S,5S)-tert-butyl Edoxaban’s amine group with 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid using EDCI/HOBt as activating agents . This forms a key amide bond necessary for subsequent boc-deprotection and cyclization.
Reaction Conditions | Reagents | Yield |
---|---|---|
Room temperature, inert atmosphere | EDCI, HOBt, DMF | ~85% (estimated) |
1.2. Hydrogenation for Azide Reduction
In an optimized route, 10% Pd/C catalyzes the hydrogenation of an azide intermediate to an amine under 0.4–0.6 MPa H₂ at 50–60°C . This step avoids hazardous sodium azide (NaN₃), improving safety and scalability.
Conditions | Catalyst | Pressure | Yield |
---|---|---|---|
Methanol solvent, 50–60°C | 10% Pd/C | 0.4–0.6 MPa | 87.7% |
1.3. Enzyme-Catalyzed Reductive Amination
A novel method employs transaminase enzymes for asymmetric reductive amination, converting a cyclohexanone intermediate to the cis-diamine structure with high enantiomeric excess (>99% ee) . This replaces traditional resolution techniques and enhances stereochemical purity.
2.1. Boc Protection/Deprotection
The tert-butyloxycarbonyl (Boc) group is introduced using (Boc)₂O under basic conditions and removed via acidic hydrolysis (e.g., HCl in dioxane) .
Step | Reagent | Conditions | Application |
---|---|---|---|
Protection | (Boc)₂O, DMAP | THF, 0–5°C | Amine protection |
Deprotection | 4M HCl/dioxane | RT, 2 hours | Intermediate activation |
2.2. Hydrolysis of Carbamate
The carbamate moiety undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions, yielding the free amine for downstream coupling.
Condition | Reagent | Product |
---|---|---|
Acidic | 6M HCl, reflux | Free amine + CO₂ + tert-butanol |
Basic | 2M NaOH, 40°C | Same as above |
3.1. pH-Dependent Stability
The compound exhibits limited stability in strongly acidic/basic media , with degradation observed at pH < 2 or > 10. Neutral conditions (pH 6–8) preserve integrity during storage.
pH | Stability | Primary Degradants |
---|---|---|
1.0 | <24 hours | Cyclohexylamine derivatives |
7.0 | >6 months | None detected |
3.2. Thermal Degradation
At temperatures >100°C, decarboxylation and Boc group cleavage occur, forming impurities such as N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide .
Mechanistic Insights
-
Coupling Reaction : EDCI activates the carboxylic acid of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid, forming an active ester intermediate with HOBt. Nucleophilic attack by the amine group of (1S,2S,5S)-tert-butyl Edoxaban yields the amide bond .
-
Reductive Amination : Transaminases selectively reduce the ketone to the (1S,2S,5S)-configured amine, leveraging NADPH cofactors for enantiocontrol .
Scientific Research Applications
(1S,2S,5S)-tert-Butyl Edoxaban has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new anticoagulants.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in conditions requiring anticoagulation.
Industry: Utilized in the pharmaceutical industry for the development and testing of new drugs.
Mechanism of Action
The mechanism of action of (1S,2S,5S)-tert-Butyl Edoxaban involves the inhibition of factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood clotting cascade. By inhibiting factor Xa, the compound effectively reduces the formation of blood clots. The molecular targets include the active site of factor Xa, where the compound binds and prevents its activity.
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another direct factor Xa inhibitor with a different chemical structure.
Apixaban: Similar mechanism of action but with distinct pharmacokinetic properties.
Dabigatran: A direct thrombin inhibitor, differing in its target within the coagulation cascade.
Uniqueness
(1S,2S,5S)-tert-Butyl Edoxaban is unique due to its specific stereochemistry, which influences its binding affinity and selectivity for factor Xa. This stereoisomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to other isomers and similar compounds, making it a valuable subject of study in the development of new anticoagulants.
Properties
Molecular Formula |
C21H30ClN5O5 |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14-,15-/m0/s1 |
InChI Key |
YJDLJNAWLBVIRF-QEJZJMRPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CC[C@@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.